1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate
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Overview
Description
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpyridinium ion, and a benzoquinoline moiety, combined with a methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the chlorophenyl and ethylpyridinium groups. The final step involves the addition of the methylbenzenesulfonate group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzoquinoline compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline
- 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-4-yl)benzo[f]quinoline
- 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-ethylbenzenesulfonate
Uniqueness
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN2.C7H8O3S/c1-2-29-15-5-7-20(17-29)25-16-23(19-9-12-21(27)13-10-19)26-22-8-4-3-6-18(22)11-14-24(26)28-25;1-6-2-4-7(5-3-6)11(8,9)10/h3-17H,2H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSBSZKMVMRSPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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